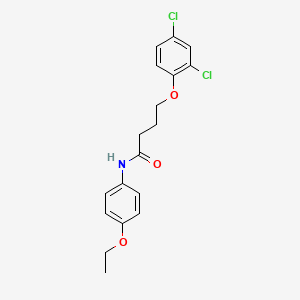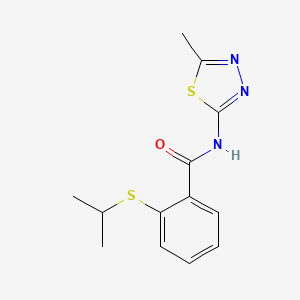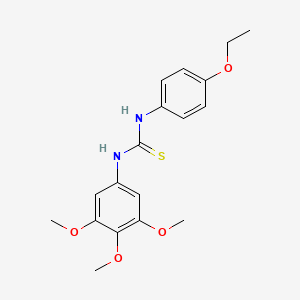![molecular formula C30H34N4O B4584394 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)
4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to the compound of interest, typically involves the formation of carbon-linked side chains replacing the heterocyclic nitrogen found in 1-piperazinyl side chains. Studies like Laborde et al. (1993) have explored the synthesis and biological activity of quinolone antibacterials with modifications at the 7-position, indicating a methodological framework applicable to synthesizing complex quinolines (Laborde, E., Kiely, J., Culbertson, T., & Lesheski, L., 1993).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is critical for their biological function. Perin et al. (2011) report on novel benzimidazo[1,2-a]quinolines, providing insights into the structural characteristics crucial for activity, such as planarity and intermolecular hydrogen bonds. This research contributes to understanding the molecular structure analysis of complex quinolines (Perin, N., Hranjec, M., Pavlović, G., & Karminski-Zamola, G., 2011).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, forming complexes with potential biological activities. For instance, the synthesis and evaluation of pyrrolo[3,2,1-ij]quinoline derivatives by Paris et al. (1995) highlight the importance of structural modifications for enhancing biological activities, indicating the diverse chemical properties and reactions these compounds can undergo (Paris, Dominique, et al., 1995).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in the compound's applicability. Anthal et al. (2018) discussed the crystal structure of a related compound, providing insights into the interactions that dictate the physical properties of quinoline derivatives (Anthal, S., et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for the compound's biological activity and potential applications. Research by Desai et al. (2017) on novel quinoline-3-carbaldehyde derivatives elaborates on their structural elucidation and interaction patterns, shedding light on the chemical properties analysis of such compounds (Desai, N., et al., 2017).
Applications De Recherche Scientifique
Fluorescent Probes for DNA Detection
Research has highlighted the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, using an uncatalyzed amination protocol under microwave heating. These compounds, characterized by fluorescence spectroscopy among other methods, have shown potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity when bound to ct-DNA (Perin et al., 2011).
Synthesis Methods
Innovations in synthesis methods have been reported, such as the development of novel procedures permitting the formation of piperidyl quinolinemethanols in satisfactory yields, targeting potential antimalarial agents (Novotny et al., 1974). Another example includes the exploration of carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains in quinolone antibacterials, aiming for improved antibacterial activity and DNA-gyrase inhibition (Laborde et al., 1993).
Biological Activity
Studies on pyrrolo[3,2,1-ij]quinoline derivatives have evaluated their activities against histamine, platelet activating factor (PAF), and leukotrienes, indicating potential therapeutic applications in asthma due to their potent antagonism and inhibitory properties (Paris et al., 1995). Furthermore, new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have been synthesized, presenting hypoxic-cytotoxic agents with significant potency among piperazine derivatives (Ortega et al., 2000).
Propriétés
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O/c1-20-2-3-27-25(12-20)26(16-28(32-27)24-4-6-31-7-5-24)29(35)33-8-10-34(11-9-33)30-17-21-13-22(18-30)15-23(14-21)19-30/h2-7,12,16,21-23H,8-11,13-15,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPPEBRTJPIYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5)C7=CC=NC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Methyl-2-(pyridin-4-yl)quinolin-4-yl][4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)

![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4584328.png)
![1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4584339.png)
![butyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4584357.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584360.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4584370.png)


![2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4584396.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)

